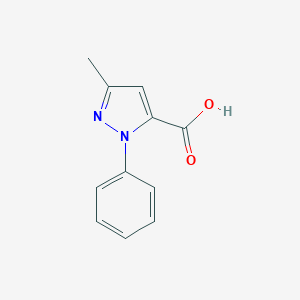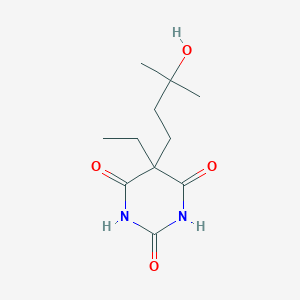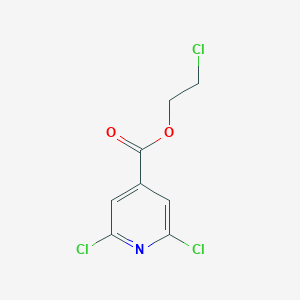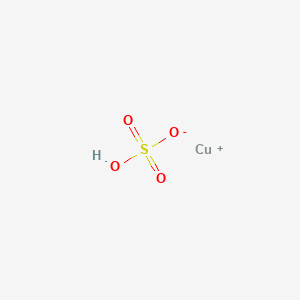![molecular formula C16H18FN3 B075467 N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline CAS No. 1581-17-5](/img/structure/B75467.png)
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline, also known as Fluorodopa, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid tyrosine and is commonly used as a tracer in positron emission tomography (PET) imaging studies. Fluorodopa is a valuable tool for studying various biological processes in the brain, including neurotransmitter synthesis, metabolism, and transport.
Mécanisme D'action
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline is transported into dopaminergic neurons via the same transporters that transport tyrosine, the precursor of dopamine. Once inside the neuron, it is converted into fluorodopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). N,N-diethyl-4-[(4-fluorophenyl)diazenyl]anilinemine is then converted into fluorodopamine metabolites, which are then released into the synaptic cleft. The amount of fluorodopa that is taken up by the dopaminergic neurons and converted into fluorodopamine is directly proportional to the amount of dopamine synthesis and metabolism in the brain.
Effets Biochimiques Et Physiologiques
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline has no known direct biochemical or physiological effects on the body. It is a safe and non-toxic compound that is rapidly metabolized and excreted from the body.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline is a valuable tool for studying dopamine synthesis, metabolism, and transport in the brain. It has several advantages over other tracers, including its high selectivity for dopaminergic neurons, its rapid uptake and metabolism, and its low toxicity. However, it also has some limitations, including its relatively short half-life, which limits the duration of PET imaging studies, and its inability to distinguish between dopamine synthesis and metabolism.
Orientations Futures
There are several potential future directions for the use of fluorodopa in scientific research. One area of interest is in the study of Parkinson's disease, a neurological disorder characterized by the degeneration of dopaminergic neurons in the brain. N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline PET imaging has been shown to be a valuable tool for the early diagnosis and monitoring of Parkinson's disease. Another area of interest is in the study of addiction, where fluorodopa PET imaging has been used to study the role of dopamine in reward processing and craving. Additionally, there is potential for the development of new fluorodopa derivatives that may have improved selectivity and sensitivity for dopamine synthesis and metabolism.
Méthodes De Synthèse
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline can be synthesized by reacting N,N-diethylaniline with 4-nitrophenyldiazonium tetrafluoroborate, followed by reduction with sodium dithionite. The resulting product is then treated with hydrochloric acid to yield N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline.
Applications De Recherche Scientifique
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline has been extensively used in scientific research for studying various neurological and psychiatric disorders. It is commonly used as a tracer in PET imaging studies to measure dopamine synthesis, metabolism, and transport in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward.
Propriétés
Numéro CAS |
1581-17-5 |
|---|---|
Nom du produit |
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline |
Formule moléculaire |
C16H18FN3 |
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18FN3/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4H2,1-2H3 |
Clé InChI |
CJJHQGMPOHDAEG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
Pictogrammes |
Irritant |
Synonymes |
N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





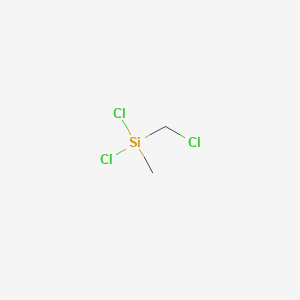
![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)


